molecular formula C41H28O28 B1235082 Amariin

Amariin

Cat. No.: B1235082
M. Wt: 968.6 g/mol
InChI Key: MDNCWPSGRNGMOW-VWNWXVRNSA-N
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Description

The compound Amariin is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, oxo groups, and a trihydroxybenzoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the subsequent addition of functional groups. Typical synthetic routes may involve:

    Formation of the core structure: This could involve cyclization reactions, possibly using catalysts or specific reaction conditions to ensure the correct stereochemistry.

    Addition of hydroxyl groups: Hydroxylation reactions, possibly using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of oxo groups: Oxidation reactions, potentially using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of such a complex compound would require highly controlled conditions and advanced techniques such as:

    Flow chemistry: To ensure precise control over reaction conditions.

    Automated synthesis: Using robotic systems to handle multiple reaction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenation reagents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in various reactions.

    Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the synthesis of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Amariin
  • This compound

Uniqueness

The uniqueness of this compound lies in its highly complex structure and the specific arrangement of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C41H28O28

Molecular Weight

968.6 g/mol

IUPAC Name

[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O28/c42-13-1-8(2-14(43)24(13)48)32(51)67-37-31-30-27(64-35(54)11-5-18(46)41(61)39(58,59)23(11)21-10(34(53)66-31)4-16(45)26(50)29(21)69-41)17(63-37)7-62-33(52)9-3-15(44)25(49)28-20(9)22-12(36(55)65-30)6-19(47)40(60,68-28)38(22,56)57/h1-6,17,22-23,27,30-31,37,42-45,48-50,56-61H,7H2/t17-,22?,23?,27?,30+,31-,37+,40-,41+/m1/s1

InChI Key

MDNCWPSGRNGMOW-VWNWXVRNSA-N

Isomeric SMILES

C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)[C@@]9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)C9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O

Synonyms

amariin

Origin of Product

United States

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